molecular formula C24H25N3O B12009240 3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea CAS No. 19985-26-3

3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea

Cat. No.: B12009240
CAS No.: 19985-26-3
M. Wt: 371.5 g/mol
InChI Key: DERGOIQEITWKQF-UHFFFAOYSA-N
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Description

3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea is a chemical compound with the molecular formula C 24 H 25 N 3 O and a molecular weight of 371.48 g/mol . It is supplied with a documented Collision Cross Section (CCS) value of 189.0 Ų for the [M+H]+ adduct, providing a key physicochemical descriptor for analytical method development and compound identification in mass spectrometry-based studies . The compound's structure features a 1-benzylpyrrolidine moiety linked to a 1,1-diphenylurea group, a combination that suggests potential as an interesting scaffold in medicinal chemistry research . The presence of the diphenylurea group, in particular, is a motif found in modulators of various biological targets, making this compound a valuable candidate for building screening libraries or for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a reference standard or as a synthetic intermediate in the exploration of new pharmacologically active molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

19985-26-3

Molecular Formula

C24H25N3O

Molecular Weight

371.5 g/mol

IUPAC Name

3-(1-benzylpyrrolidin-3-yl)-1,1-diphenylurea

InChI

InChI=1S/C24H25N3O/c28-24(25-21-16-17-26(19-21)18-20-10-4-1-5-11-20)27(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,21H,16-19H2,(H,25,28)

InChI Key

DERGOIQEITWKQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea typically involves the reaction of 1-benzylpyrrolidine with diphenylurea under specific conditions. The process may include:

    Step 1: Formation of 1-benzylpyrrolidine by reacting pyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide.

    Step 2: Coupling of 1-benzylpyrrolidine with diphenylurea using a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or pyrrolidine derivatives.

Scientific Research Applications

3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs of 3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea and their substituent variations:

Compound Name Substituent at Urea Position Key Structural Features Potential Applications
This compound 3-(1-Benzylpyrrolidin-3-yl) Benzylpyrrolidine (cyclic amine), two phenyl groups Enzyme inhibition, supramolecular chemistry
3-Methyl-1,1-diphenylurea Methyl Simple alkyl substituent, two phenyl groups Intermediate in organic synthesis
3-[3-(Dimethylamino)propyl]-1-phenylurea 3-(Dimethylamino)propyl Tertiary amine side chain, single phenyl group Not classified for specific activity
3-(3-Chloropropyl)-1,1-diphenylurea 3-Chloropropyl Chlorinated alkyl chain, two phenyl groups Potential reactivity in further synthesis

Key Observations :

  • Lipophilicity : The benzylpyrrolidinyl group in the target compound likely increases membrane permeability compared to the methyl or chloropropyl analogs .
  • Hydrogen Bonding: All compounds retain the urea moiety, enabling hydrogen-bond donor/acceptor interactions critical for molecular recognition .

Supramolecular and Crystallographic Behavior

  • Urea in Rotaxanes : Diphenylurea derivatives are used in rotaxane synthesis due to their ability to host macrocycles via hydrogen bonding . The benzylpyrrolidinyl group may sterically hinder macrocycle movement compared to simpler ureas.

Biological Activity

3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea is a compound that has garnered attention in recent pharmacological research due to its potential biological activities, particularly as an inhibitor of various enzymes and in cancer therapy. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies related to its activity.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of isocyanates with appropriate amines. The general synthetic route can be summarized as follows:

  • Reagents :
    • Benzylpyrrolidine
    • Diphenyl isocyanate
  • Reaction Conditions :
    • The reaction is usually conducted in a solvent such as dichloromethane at room temperature or under reflux conditions.
  • Yield and Purification :
    • The product is purified by recrystallization or chromatography to obtain the desired compound in high purity.

Inhibition Studies

Research has shown that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) :
    • A study highlighted that related diphenylurea derivatives were synthesized and evaluated for their IDO1 inhibitory activity. Compound 3g , a close analogue, demonstrated an IC50 value of 1.73 ± 0.97 μM, indicating potent inhibition . This suggests that this compound may exhibit similar properties.

Cytotoxicity

  • Cancer Cell Lines :
    • Compounds with similar structures have shown cytotoxic effects on various cancer cell lines. For instance, certain diphenylureas have been reported to exhibit higher cytotoxicity than standard chemotherapeutic agents like Tamoxifen against MCF-7 breast cancer cells . This raises the potential for this compound in cancer treatment.

The proposed mechanism of action for compounds like this compound includes:

  • Enzyme Inhibition :
    • By inhibiting IDO1, these compounds can modulate immune responses in tumor microenvironments, potentially enhancing anti-tumor immunity.
  • Cell Cycle Arrest :
    • Some studies suggest that related compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: IDO1 Inhibition

A recent study synthesized a series of diphenylurea derivatives and evaluated their IDO1 inhibitory activities. The results indicated that several compounds displayed promising inhibition levels with IC50 values below 10 μM. Notably, compound 3g was highlighted for its superior potency .

Case Study 2: Cytotoxicity Against Cancer Cells

In a comparative study on the cytotoxic effects of various diphenylureas on MCF-7 cells, it was found that some derivatives exhibited significantly higher cytotoxicity than established drugs. This suggests a potential for developing new therapeutic agents based on the diphenylurea scaffold .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameTarget EnzymeIC50 (μM)Effect
Compound 3gIDO11.73 ± 0.97Inhibitor
Compound AIDO15.00Moderate Inhibitor
Compound BMCF-7 Cells<10Cytotoxic

Table 2: Synthesis Conditions for Diphenylureas

StepReagentConditions
1BenzylpyrrolidineRoom temperature
2Diphenyl isocyanateReflux in dichloromethane

Q & A

Q. Why do crystallographic data sometimes fail to match predicted hydrogen-bonding networks?

  • Methodological Answer : Solvent inclusion (e.g., DMF or water) in the lattice can alter packing. Re-crystallize from alternative solvents (e.g., acetonitrile vs. ethanol) and re-analyze. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts .

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